18-Hydroxycortisol-d4
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Overview
Description
18-Hydroxycortisol-d4 is a deuterated analog of 18-hydroxycortisol, a metabolite of cortisol. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of 18-hydroxycortisol in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxycortisol-d4 involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in the quality assessment of the produced compound .
Chemical Reactions Analysis
Types of Reactions: 18-Hydroxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 18-oxocortisol-d4.
Reduction: This reaction can reduce the keto group in the molecule to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 18-Oxocortisol-d4
Reduction: Reduced forms of this compound with additional hydroxyl groups
Substitution: Substituted derivatives of this compound
Scientific Research Applications
18-Hydroxycortisol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of 18-hydroxycortisol.
Biology: In studies investigating the metabolic pathways of cortisol and its derivatives.
Medicine: As a biomarker for certain diseases, including primary aldosteronism and other adrenal disorders.
Industry: In the development of diagnostic tools and assays for the detection of cortisol metabolites
Mechanism of Action
18-Hydroxycortisol-d4 itself does not exert biological effects but is used as a tracer in metabolic studies. The deuterium atoms in the molecule allow for precise tracking and quantification of metabolic processes involving 18-hydroxycortisol. This helps in understanding the molecular targets and pathways involved in cortisol metabolism .
Comparison with Similar Compounds
18-Hydroxycortisol: The non-deuterated form of 18-hydroxycortisol-d4.
18-Oxocortisol: Another metabolite of cortisol, often used in similar research applications.
Cortisol: The parent compound from which 18-hydroxycortisol and its derivatives are formed
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it an invaluable tool in research settings where precise quantification of cortisol metabolites is required .
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1/i9D2,16D,18D |
InChI Key |
HESFZGWRDUVOMS-JBLAMSIWSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)CO)O |
Origin of Product |
United States |
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